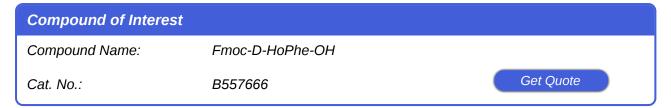


## Fmoc-D-HoPhe-OH: A Technical Guide to its Solubility Characteristics

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for N $\alpha$ -(9-Fluorenylmethoxycarbonyl)-D-homophenylalanine (**Fmoc-D-HoPhe-OH**). Due to the limited availability of precise quantitative data for this specific compound, this document presents a combination of qualitative and extrapolated information to guide researchers in its handling and application, particularly in the context of peptide synthesis and drug development.

**Physicochemical Properties** 

Property	Value "	Source
Molecular Formula	C25H23NO4	Chem-Impex[1]
Molecular Weight	401.45 g/mol	Chem-Impex[1]
Appearance	White to off-white powder	Guidechem[2]
Melting Point	139 - 146 °C	Chem-Impex[1]

### **Solubility Data**

Precise quantitative solubility data for **Fmoc-D-HoPhe-OH** in a range of common laboratory solvents is not widely published. The following table summarizes the available qualitative and quantitative information. It is important to note that the quantitative data for Dimethyl Sulfoxide



(DMSO) was reported for the L-isomer, Fmoc-L-HoPhe-OH, and should be considered as an estimate for the D-isomer, as enantiomers typically exhibit very similar solubility profiles.

Solvent	Chemical Formula	Solubility (g/L)	Molar Solubility (mol/L)	Temperatur e (°C)	Notes
Dimethyl Sulfoxide (DMSO)	C2H6OS	~200	~0.498	Not Specified	Data for L- isomer; sonication may be required.
Water	H₂O	Sparingly Soluble	Not Quantified	Not Specified	[2]
Dimethylform amide (DMF)	C₃H₂NO	Soluble	Not Quantified	Not Specified	Generally good solubility is expected for Fmoc-amino acids.[3]
N-Methyl-2- pyrrolidone (NMP)	C₅H∍NO	Soluble	Not Quantified	Not Specified	A common solvent for peptide synthesis, good solubility is expected.
Dichlorometh ane (DCM)	CH <sub>2</sub> Cl <sub>2</sub>	Soluble	Not Quantified	Not Specified	Good solubility is expected.

# Experimental Protocol: Determination of Equilibrium Solubility



The following is a generalized protocol for determining the equilibrium solubility of **Fmoc-D-HoPhe-OH** in a given solvent using the static gravimetric method followed by HPLC analysis. This method is robust and widely applicable for crystalline solids.

- 1. Materials and Equipment:
- Fmoc-D-HoPhe-OH (crystalline solid)
- Solvent of interest (e.g., DMF, NMP, DCM)
- Analytical balance (4-decimal place)
- Vials with screw caps
- Thermostatically controlled shaker or incubator
- Syringe filters (0.22 μm, PTFE or other solvent-compatible membrane)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- · Volumetric flasks and pipettes
- 2. Procedure:
- · Preparation of Saturated Solution:
  - Add an excess amount of Fmoc-D-HoPhe-OH to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
  - Seal the vial tightly to prevent solvent evaporation.
  - Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
  - Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours).
- Sample Collection and Preparation:

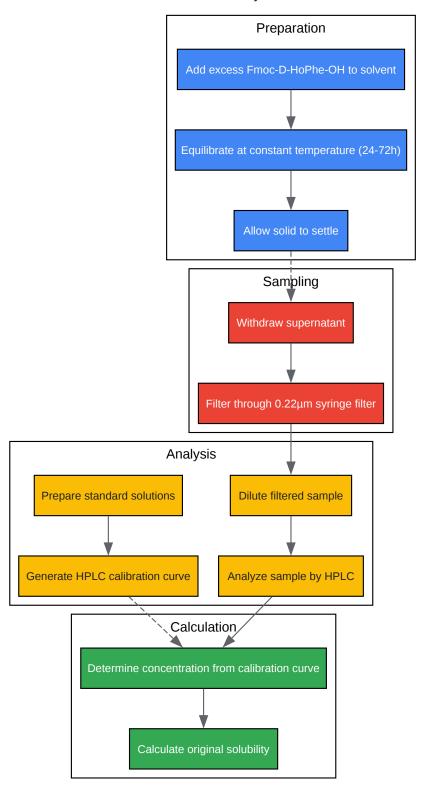


- After the equilibration period, allow the vial to stand undisturbed for at least 2 hours to allow the excess solid to settle.
- Carefully withdraw a known volume of the supernatant using a syringe.
- Immediately filter the supernatant through a 0.22 μm syringe filter into a clean, preweighed vial to remove any undissolved microcrystals.
- Accurately weigh the filtered solution.
- Analysis (HPLC):
  - Prepare a series of standard solutions of Fmoc-D-HoPhe-OH of known concentrations in the solvent of interest.
  - Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
  - Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
  - Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
- Calculation of Solubility:
  - Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
  - Express the solubility in g/L or mol/L.

## **Diagrams**



#### General Workflow for Solubility Determination



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Caption: A generalized experimental workflow for determining the equilibrium solubility of a compound.

This guide provides the currently available information on the solubility of **Fmoc-D-HoPhe-OH**. For critical applications, it is strongly recommended that researchers perform their own solubility tests in the specific solvent systems and conditions relevant to their work.

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- To cite this document: BenchChem. [Fmoc-D-HoPhe-OH: A Technical Guide to its Solubility Characteristics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b557666#fmoc-d-hophe-oh-solubility-data]

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